Ikshusterol
Overview
Description
Ikshusterol is a phytocompound that has garnered interest due to its significant biological activities, particularly its potential in neutralizing snake venom.
Synthesis Analysis
Ikshusterol3-O-glucoside was isolated from Clematis gouriana Roxb. ex DC. root. Its structure was determined through various spectroscopic methods including UV, NMR, FTIR, and GC-MS-EI. Computational methods were also used to study the chemical stability and electrostatic potential of this compound (Muthusamy et al., 2018).
Molecular Structure Analysis
The detailed molecular structure of this compound was characterized through density functional theory calculations, providing insights into its chemical stability and electrostatic potential. These computational insights are crucial for understanding the compound's interactions at a molecular level (Muthusamy et al., 2018).
Chemical Reactions and Properties
This compound demonstrates potent snake-venom neutralizing capacity, indicating its reactivity with biological enzymes such as phospholipase A2. This interaction was studied through molecular docking and dynamics simulation, highlighting its potential therapeutic application for snakebites (Muthusamy et al., 2018).
Physical Properties Analysis
While specific details on the physical properties of this compound like boiling point, melting point, and solubility are not directly available in the studies, these properties can typically be inferred from molecular modeling techniques, as demonstrated in related research on other compounds (Needham et al., 1988).
Chemical Properties Analysis
The chemical properties of this compound, such as its stability, reactivity, and interaction with biological targets, are inferred from its molecular structure and computational analysis. Its strong interaction with phospholipase A2 and ability to neutralize snake venom highlight its reactive nature and potential biological applications (Muthusamy et al., 2018).
Scientific Research Applications
Snake Venom Neutralization : Ikshusterol3-O-glucoside, a derivative of Ikshusterol, has been identified as having potent snake-venom neutralizing capacity. This suggests it could be a potential molecule for therapeutic treatment for snakebites (Muthusamy, Chinnasamy, Nagarajan, & Sivaraman, 2018).
Anti-nociceptive Properties : this compound, found in Hygrophila auriculata, has shown anti-nociceptive activity by central and peripheral mechanisms. This activity is comparable to that of aspirin, indicating its potential for pain relief applications (Shanmugasundaram & Venkataraman, 2004).
Identification in Sugar Cane : this compound is also identified as a minor triterpenoid and steroid in Indian sugar cane (Saccharum officinarum Linn.), suggesting its presence in common agricultural crops (Deshmane & Dev, 1971).
Safety and Hazards
Mechanism of Action
Target of Action
Ikshusterol, a sterol extracted from Hibiscus moscheutos L , primarily targets Phospholipase A2 (PLA2) . PLA2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of membrane glycerophospholipids to liberate arachidonic acid, a precursor of eicosanoids, which play roles in various physiological and pathological processes .
Mode of Action
This compound inhibits the activity of PLA2 . .
Biochemical Pathways
The inhibition of PLA2 by this compound affects the arachidonic acid pathway. By inhibiting PLA2, this compound prevents the release of arachidonic acid, thereby potentially reducing the production of eicosanoids, which are signaling molecules that mediate various physiological and pathological processes .
Result of Action
This compound’s inhibition of PLA2 has a potent snake-venom neutralizing capacity . It might be a potential molecule for the therapeutic treatment for snakebites .
properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVFYZNUGGHRG-GDDJFQTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101034005 | |
Record name | (3beta,7alpha)-Stigmast-5-ene-3,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101034005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34427-61-7 | |
Record name | 7α-Hydroxysitosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34427-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxysitosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034427617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,7alpha)-Stigmast-5-ene-3,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101034005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is ikshusterol and where has it been found naturally?
A1: this compound is a steroid compound. It has been identified in the pollen of the oriental arborvitae tree (Biota orientalis (L.) ENDL.) []. It was also found alongside another steroid, daucosterol, in the roots of Adenophora wawreana Zahibr, a plant used in traditional Chinese medicine [].
Q2: What is the molecular formula and structure of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula or weight of this compound, they do mention its close relative, epi-ikshusterol. Epi-ikshusterol is also known as stigmast-5-ene-3β,7β-diol. This information suggests that this compound likely possesses a similar steroidal structure with variations in the position and orientation of hydroxyl (-OH) groups. Further investigation into specific databases or literature focused on this compound is needed to confirm its exact molecular formula and weight.
Q3: What analytical techniques were employed to isolate and characterize this compound?
A4: The researchers primarily used a combination of chromatography and spectroscopy techniques. Chromatography, specifically silica gel chromatography, was employed for separating this compound from other compounds present in the plant extracts []. Following isolation, spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13CNMR), and Mass Spectrometry (MS), were crucial in elucidating its structure and confirming its identity []. These methods are standard practices in natural product chemistry for the isolation and structural characterization of novel compounds.
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